Indisulam

Catalog No.
S548847
CAS No.
165668-41-7
M.F
C14H12ClN3O4S2
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indisulam

CAS Number

165668-41-7

Product Name

Indisulam

IUPAC Name

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide

Molecular Formula

C14H12ClN3O4S2

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20)

InChI Key

SETFNECMODOHTO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl

Solubility

Soluble in DMSO, not in water

Synonyms

E 7070, E-7070, E7070, indisulam, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, N-(3-chloro-7-indolyl)-1,4-benzenedisulphonamide

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl

Description

The exact mass of the compound Indisulam is 384.99577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of chloroindole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology: Combination with Carboplatin for Solid Tumours

Pediatric Oncology: Treatment of High-Grade Glioma

Indisulam, chemically known as N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, is a synthetic sulfonamide compound that has emerged as a promising anticancer agent. Initially developed for the treatment of various solid tumors, indisulam exhibits a multifaceted mechanism of action. It primarily targets the RNA Binding Motif 39 (RBM39), promoting its degradation through interactions with the DDB1 and CUL4 associated factor 15 E3 ubiquitin ligase complex. This leads to significant alterations in gene expression and cell cycle arrest, particularly in the G1 phase, making it a unique candidate in cancer therapeutics .

Indisulam acts through multiple mechanisms:

  • Cell cycle arrest: It inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression []. This disrupts the orderly progression of cells from one phase to the next, ultimately leading to cell death.
  • RNA splicing modulation: Indisulam disrupts proper pre-mRNA splicing, a crucial step in gene expression, by inducing degradation of the protein RBM39 []. This disrupts essential cellular processes.
  • Carbonic anhydrase inhibition: While the exact role is unclear, Indisulam might also inhibit carbonic anhydrases, potentially affecting cellular pH and other physiological functions [].
  • Chloroindole group: Similar compounds with this group may exhibit genotoxicity (ability to damage DNA) []. Further research is needed to determine Indisulam's specific genotoxicity profile.

Indisulam's chemical structure allows it to engage in specific interactions that facilitate its biological activity. The compound acts as a molecular glue, stabilizing the complex between RBM39 and the DCAF15 receptor. This interaction triggers the ubiquitination of RBM39, leading to its proteasomal degradation. The resultant decrease in RBM39 levels disrupts normal mRNA splicing processes, thereby affecting numerous downstream targets involved in cell proliferation and apoptosis .

Indisulam has demonstrated potent anticancer effects across various tumor types, including colorectal and non-small cell lung cancers. Its biological activity is characterized by:

  • Cell Cycle Arrest: Indisulam effectively halts the cell cycle at the G1 phase.
  • Inhibition of mRNA Splicing: The degradation of RBM39 leads to mis-splicing of critical transcripts, influencing cellular pathways associated with growth and survival.
  • Synergistic Effects: When combined with other chemotherapeutic agents, indisulam enhances their efficacy, suggesting a potential for combination therapies .

The synthesis of indisulam involves several key steps:

  • Formation of the Sulfonamide Core: The initial step typically involves the reaction of an appropriate amine with sulfonyl chloride to form the sulfonamide.
  • Chlorination: The introduction of chlorine at the 3-position of the indole ring is achieved through electrophilic aromatic substitution.
  • Final Coupling: Coupling reactions are performed to attach the indole moiety to the sulfonamide backbone.

Various synthetic routes have been explored to optimize yield and purity, often involving modifications to reaction conditions or precursor compounds .

Indisulam's primary application is in oncology, particularly for treating solid tumors resistant to conventional therapies. Its unique mechanism of action positions it as a candidate for:

  • Monotherapy: Direct treatment of various cancers.
  • Combination Therapy: Enhancing the effectiveness of existing treatments by targeting multiple pathways simultaneously .
  • Research Tool: Investigating RNA splicing mechanisms and protein degradation pathways in cancer biology .

Studies have highlighted indisulam's role in modulating protein interactions within cellular pathways:

  • RBM39 and DCAF15 Interaction: Indisulam facilitates this interaction, leading to RBM39 degradation and subsequent effects on mRNA splicing.
  • Impact on Cellular Metabolism: Indisulam alters metabolic pathways by affecting mitochondrial function and biosynthetic processes .
  • Synergistic Drug Interactions: Research indicates that indisulam can synergize with other drugs, preventing resistance development in cancer cells .

Indisulam shares structural and functional similarities with other sulfonamide-based compounds but stands out due to its unique mechanism involving protein degradation. Below are some similar compounds:

Compound NameMechanism of ActionUnique Features
E7820Inhibits cell proliferationDifferent target proteins compared to indisulam
E7070Similar structure; anticancer activityLess emphasis on RBM39 degradation
SulfapyridineAntimicrobial agentPrimarily used for infections, not cancer
Triazole sulfonamidesAntifungal propertiesFocus on fungal targets

Indisulam's distinct ability to induce targeted protein degradation through its interaction with E3 ligases sets it apart from these compounds, highlighting its potential as a novel therapeutic agent in cancer treatment .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

384.9957759 g/mol

Monoisotopic Mass

384.9957759 g/mol

Heavy Atom Count

24

Appearance

White to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WJ98J3NM90

Drug Indication

Investigated for use/treatment in lung cancer.

Pharmacology

Indisulam is a novel sulfonamide compound with potential antineoplastic activity. Indisulam inhibits cyclin-dependent kinases (CDK), which regulate cell cycle progression and are usually over-expressed in cancerous cells. Inhibition of CDK results in G1/S phase arrest of the cell cycle, and may lead to induction of apoptosis and inhibition of tumor cell proliferation. In addition, indisulam also inhibits carbonic anhydrases (CA), especially isoforms IX and XII that are involved in aqueous humor production and are highly overexpressed in some types of cancers. Inhibition of CA IX and XII results in interference with ion exchange and pH in hypoxic tumor tissue and preventing chemoresistance to weakly basic antineoplastic agents.

MeSH Pharmacological Classification

Carbonic Anhydrase Inhibitors

Mechanism of Action

E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells

Other CAS

165668-41-7

Wikipedia

Indisulam

Dates

Modify: 2023-08-15
1: Ozawa Y, Kusano K, Owa T, Yokoi A, Asada M, Yoshimatsu K. Therapeutic potential and molecular mechanism of a novel sulfonamide anticancer drug, indisulam (E7070) in combination with CPT-11 for cancer treatment. Cancer Chemother Pharmacol. 2012 May;69(5):1353-62. doi: 10.1007/s00280-012-1844-8. Epub 2012 Feb 17.
2: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. Covariate-based dose individualization of the cytotoxic drug indisulam to reduce the risk of severe myelosuppression. J Pharmacokinet Pharmacodyn. 2009 Feb;36(1):39-62. Epub 2009 Feb 7. PubMed PMID: 19199010.
3: Cesur H, Rubinstein I, Pai A, Onyüksel H. Self-associated indisulam in phospholipid-based nanomicelles: a potential nanomedicine for cancer. Nanomedicine. 2009 Jun;5(2):178-83. Epub 2008 Dec 13. PubMed PMID: 19071064; PubMed Central PMCID: PMC2785016.
4: Zandvliet AS, Schellens JH, Dittrich C, Wanders J, Beijnen JH, Huitema AD. Population pharmacokinetic and pharmacodynamic analysis to support treatment optimization of combination chemotherapy with indisulam and carboplatin. Br J Clin Pharmacol. 2008 Oct;66(4):485-97. Epub 2008 May 29. PubMed PMID: 18637887; PubMed Central PMCID: PMC2561111.
5: Siegel-Lakhai WS, Zandvliet AS, Huitema AD, Tibben MM, Milano G, Girre V, Diéras V, King A, Richmond E, Wanders J, Beijnen JH, Schellens JH. A dose-escalation study of indisulam in combination with capecitabine (Xeloda) in patients with solid tumours. Br J Cancer. 2008 Apr 22;98(8):1320-6. Epub 2008 Apr 15. PubMed PMID: 18414469; PubMed Central PMCID: PMC2361705.
6: Baur M, Gneist M, Owa T, Dittrich C. Clinical complete long-term remission of a patient with metastatic malignant melanoma under therapy with indisulam (E7070). Melanoma Res. 2007 Oct;17(5):329-31. PubMed PMID: 17885589.
7: Zandvliet AS, Siegel-Lakhai WS, Beijnen JH, Copalu W, Etienne-Grimaldi MC, Milano G, Schellens JH, Huitema AD. PK/PD model of indisulam and capecitabine: interaction causes excessive myelosuppression. Clin Pharmacol Ther. 2008 Jun;83(6):829-39. Epub 2007 Sep 12. PubMed PMID: 17851564.
8: Zandvliet AS, Huitema AD, Copalu W, Yamada Y, Tamura T, Beijnen JH, Schellens JH. CYP2C9 and CYP2C19 polymorphic forms are related to increased indisulam exposure and higher risk of severe hematologic toxicity. Clin Cancer Res. 2007 May 15;13(10):2970-6. PubMed PMID: 17504998.
9: Talbot DC, von Pawel J, Cattell E, Yule SM, Johnston C, Zandvliet AS, Huitema AD, Norbury CJ, Ellis P, Bosquee L, Reck M. A randomized phase II pharmacokinetic and pharmacodynamic study of indisulam as second-line therapy in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2007 Mar 15;13(6):1816-22. PubMed PMID: 17363538.
10: Dittrich C, Zandvliet AS, Gneist M, Huitema AD, King AA, Wanders J. A phase I and pharmacokinetic study of indisulam in combination with carboplatin. Br J Cancer. 2007 Feb 26;96(4):559-66. Epub 2007 Feb 6. PubMed PMID: 17285128; PubMed Central PMCID: PMC2360043.
11: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam. J Pharmacokinet Pharmacodyn. 2006 Oct;33(5):543-70. Epub 2006 Sep 1. PubMed PMID: 16946998.
12: Zandvliet AS, Copalu W, Schellens JH, Beijnen JH, Huitema AD. Saturable binding of indisulam to plasma proteins and distribution to human erythrocytes. Drug Metab Dispos. 2006 Jun;34(6):1041-6. Epub 2006 Mar 24. PubMed PMID: 16565173.
13: Beumer JH, Hillebrand MJ, Pluim D, Rosing H, Foley K, Yule SM, Schellens JH, Beijnen JH. Human metabolism of [(14)C]indisulam following i.v. infusion in cancer patients. Invest New Drugs. 2005 Aug;23(4):317-30. PubMed PMID: 16012791.
14: van Kesteren C, Zandvliet AS, Karlsson MO, Mathôt RA, Punt CJ, Armand JP, Raymond E, Huitema AD, Dittrich C, Dumez H, Roché HH, Droz JP, Ravic M, Yule SM, Wanders J, Beijnen JH, Fumoleau P, Schellens JH. Semi-physiological model describing the hematological toxicity of the anti-cancer agent indisulam. Invest New Drugs. 2005 Jun;23(3):225-34. PubMed PMID: 15868378.
15: Beumer JH, Rosing H, Hillebrand MJ, Nan-Offeringa LG, Foley K, Yule SM, Heck AJ, Schellens JH, Beijnen JH. Quantitative determination of the novel anticancer drug E7070 (indisulam) and its metabolite (1,4-benzenedisulphonamide) in human plasma, urine and faeces by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2839-48. PubMed PMID: 15517526.
16: Supuran CT. Indisulam. Eisai. IDrugs. 2002 Nov;5(11):1075-9. PubMed PMID: 12800061.
17: Supuran CT. Indisulam: an anticancer sulfonamide in clinical development. Expert Opin Investig Drugs. 2003 Feb;12(2):283-7. Review. PubMed PMID: 12556221.

Explore Compound Types